
2-(2-Amino-3-bromophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-3-bromophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of phenoxyethanol, where the phenyl ring is substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol typically involves the reaction of 2-bromo-3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-Amino-3-bromophenoxy)acetaldehyde.
Reduction: Formation of 2-(2-Amino-3-bromophenoxy)ethane.
Substitution: Formation of 2-(2-Amino-3-azidophenoxy)ethan-1-ol or 2-(2-Amino-3-thiophenoxy)ethan-1-ol.
Scientific Research Applications
2-(2-Amino-3-bromophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-bromophenoxy)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Bromophenoxy)ethan-1-ol: Lacks the amino group, making it less versatile in biological applications.
2-(2-Amino-4-bromophenoxy)ethan-1-ol: Has a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.
2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Substitution of bromine with chlorine can alter the reactivity and interactions with biological targets.
Uniqueness: 2-(2-Amino-3-bromophenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, providing a balance of reactivity and biological activity that is not found in many other compounds.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(2-amino-3-bromophenoxy)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |
InChI Key |
KERLHMRCSUSQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



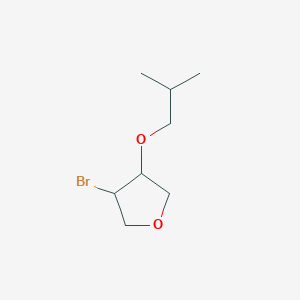
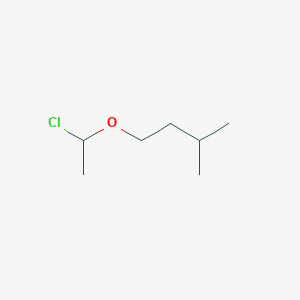
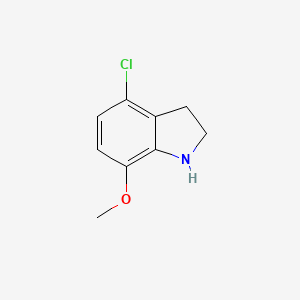
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)
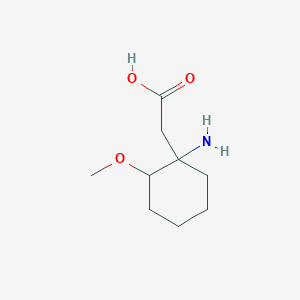
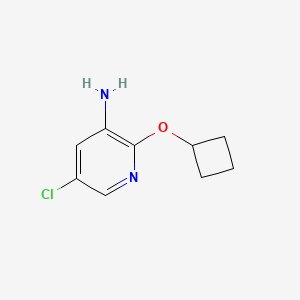

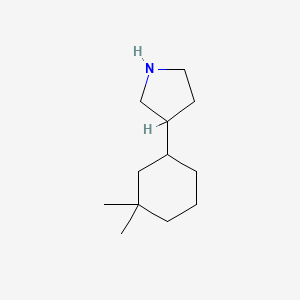

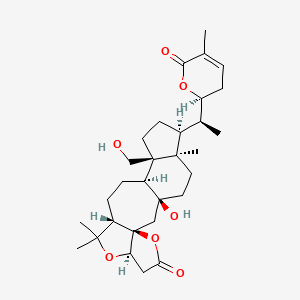

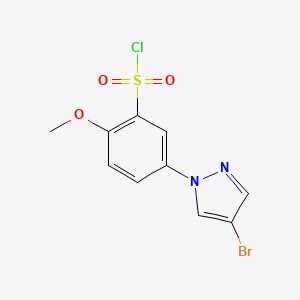
![3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
